molecular formula C6H8N2S B3054987 4-methyl-6-methylsulfanylpyrimidine CAS No. 62671-89-0

4-methyl-6-methylsulfanylpyrimidine

Cat. No.: B3054987
CAS No.: 62671-89-0
M. Wt: 140.21 g/mol
InChI Key: VXXDULCMTLXXIO-UHFFFAOYSA-N
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Description

4-methyl-6-methylsulfanylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of a methyl group at position 4 and a methylsulfanyl group at position 6 makes this compound unique and of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-methyl-6-methylsulfanylpyrimidine can be synthesized through several methods. One common approach involves the reaction of 4,6-dichloro-2-methylsulfanylpyrimidine with appropriate nucleophiles. For example, the reaction with 1,3-benzenedithiol can yield thiacalix4arenes . Another method involves the use of diacetylketene N,S-acetal as a starting material, which reacts with guanidine to form 3-alkyl- and 3-aryl-7-amino-5-methyl-4-methylidene-3,4-dihydropyrimido[4,5-d]pyrimidine-2(1H)-thiones .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired application and scale of production.

Chemical Reactions Analysis

Types of Reactions

4-methyl-6-methylsulfanylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methylsulfanyl group to a thiol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

4-methyl-6-methylsulfanylpyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-6-methylsulfanylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to its ability to inhibit the expression and activities of certain inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . The compound’s structure allows it to interact with these targets, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-6-methylsulfanylpyrimidine is unique due to the presence of both a methyl group and a methylsulfanyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-methyl-6-methylsulfanylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S/c1-5-3-6(9-2)8-4-7-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXDULCMTLXXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70362809
Record name Pyrimidine, 4-methyl-6-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62671-89-0
Record name Pyrimidine, 4-methyl-6-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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